N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties . The structure of this compound features a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, and a furan ring attached to a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid derivatives with formamide or formic acid under reflux conditions.
Substitution Reactions:
Coupling with Furan-2-carboxamide: The final step involves coupling the quinazolinone derivative with furan-2-carboxamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DMAP.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction may produce reduced forms of the quinazolinone core .
Scientific Research Applications
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit enzymes and proteins involved in microbial and viral replication, leading to its antimicrobial and antiviral effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas: Known for its potent antibacterial and antitubercular activities.
4-hydroxy-2-quinolones: These compounds exhibit unique biological activities and are valuable in drug research and development.
Uniqueness
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]furan-2-carboxamide is unique due to its specific substitution pattern on the quinazolinone core and the presence of the furan-2-carboxamide group. This unique structure contributes to its distinct biological activities and potential as a therapeutic agent .
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-13-21-17-9-3-2-8-16(17)20(25)23(13)15-7-4-6-14(12-15)22-19(24)18-10-5-11-26-18/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSHFIXSNIAURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.